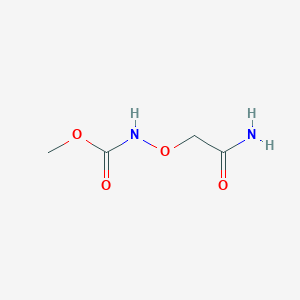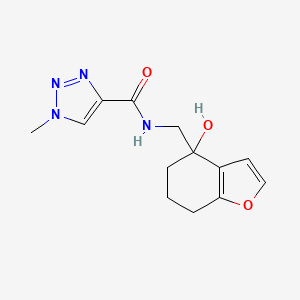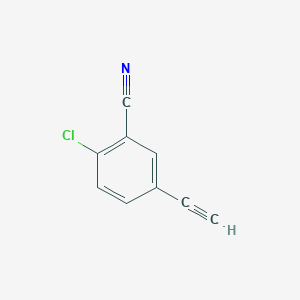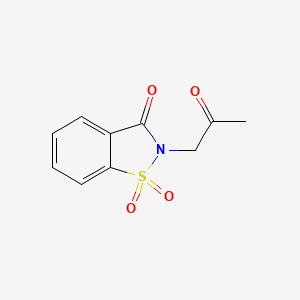
Methyl N-(2-amino-2-oxoethoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Three-Component Coupling : Amines, carbon dioxide, and halides can be combined to efficiently synthesize carbamates. This method avoids N-alkylation of the amine and overalkylation of the carbamate. Chiral substrates are also resistant to racemization .
- Copper-Catalyzed Coupling : Copper-catalyzed reactions of organoindium reagents with imines and acid chlorides yield α-substituted amides or N-protected amines in a single step .
- Hofmann Rearrangement : A one-pot procedure involving N-bromoacetamide and lithium hydroxide or lithium methoxide provides methyl and benzyl carbamates from aromatic and aliphatic amides .
Molecular Structure Analysis
The molecular structure of Methyl N-(2-amino-2-oxoethoxy)carbamate consists of a carbamate group attached to an ethoxy group containing an amino and a keto functional group .
Chemical Reactions Analysis
Methyl N-(2-amino-2-oxoethoxy)carbamate can participate in various reactions, including carbamoylation, rearrangements, and cross-couplings .
Wissenschaftliche Forschungsanwendungen
- Therapeutic Agents : Many approved drugs contain carbamate functionalities, emphasizing their importance in medicinal chemistry .
Synthesis and Chemical Methods
Understanding the synthesis and methods associated with carbamates is crucial:
- Reductive Methoxycarbonylation : A recent method involves using dimethyl carbonate to construct diverse carbamates, including N-methyl carbamates .
- Mechanochemical Synthesis : Vibrational and planetary ball-mills have been employed to synthesize carbamates, demonstrating sustainable and efficient approaches .
Specific Applications
Now, let’s explore unique applications of Methyl N-(carbamoylmethoxy)carbamate:
- Ceftolozane Synthesis : This compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains .
- Amino Protection Strategies : Researchers have used various synthetic routes, such as amino protection reactions, hydrolysis, and rearrangements, to obtain Methyl N-(carbamoylmethoxy)carbamate .
Wirkmechanismus
Target of Action
Methyl N-(carbamoylmethoxy)carbamate, also known as Methyl N-(2-amino-2-oxoethoxy)carbamate, is a type of carbamate compound . Carbamates are known to interact with various enzymes or receptors, modulating inter- and intramolecular interactions
Mode of Action
The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates, including Methyl N-(carbamoylmethoxy)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They play a significant role in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities . They are also known for their ability to permeate cell membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Carbamates are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Action Environment
It’s worth noting that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides , suggesting that they may be designed to withstand various environmental conditions.
Eigenschaften
IUPAC Name |
methyl N-(2-amino-2-oxoethoxy)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-4(8)6-10-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFLULHGHPMIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(carbamoylmethoxy)carbamate | |
CAS RN |
1566524-85-3 |
Source


|
| Record name | methyl N-(carbamoylmethoxy)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)




![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)



![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)